2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a piperidine ring that contains difluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with a suitable acylating agent to form the 4,4-difluoropiperidine-1-carbonyl intermediate. This intermediate is then reacted with a quinoline derivative under controlled conditions to yield the final product. The reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the piperidine ring can bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is unique due to the presence of the difluoropiperidine moiety. Similar compounds include:
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide: This compound shares the difluoropiperidine group but differs in the acetamide substitution.
4,4-Difluoropiperidine-1-sulfonyl chloride: This compound contains the difluoropiperidine group but is used primarily as a reagent in organic synthesis
Properties
Molecular Formula |
C21H25F2N3O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C21H25F2N3O2/c1-28-17-3-4-18-16(14-17)2-5-19(24-18)25-10-6-15(7-11-25)20(27)26-12-8-21(22,23)9-13-26/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
URXBISVYSIIDMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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